2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol
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Overview
Description
2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction yields 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes, such as the Friedel-Crafts acylation mentioned above, can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoactive compounds
Mechanism of Action
The mechanism of action of 2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in various biochemical interactions, including binding to enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties.
2-(2,5-Dimethylthiophen-3-yl)ethanol: A related compound with an alcohol functional group instead of a phenol.
2-(1-(2,5-Dimethylthiophen-3-yl)ethyl)phenol: A structurally similar compound with an ethyl group instead of a vinyl group.
Uniqueness
2-(1-(2,5-Dimethylthiophen-3-yl)vinyl)phenol is unique due to its specific combination of a thiophene ring and a phenol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14OS |
---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylthiophen-3-yl)ethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-9-8-13(11(3)16-9)10(2)12-6-4-5-7-14(12)15/h4-8,15H,2H2,1,3H3 |
InChI Key |
SRABAGCGOJXTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=C)C2=CC=CC=C2O |
Origin of Product |
United States |
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